molecular formula C10H14ClN B1581655 Benzenemethanamine, 3-chloro-N-propyl- CAS No. 39190-98-2

Benzenemethanamine, 3-chloro-N-propyl-

Cat. No. B1581655
CAS RN: 39190-98-2
M. Wt: 183.68 g/mol
InChI Key: SVGHLUNRWBUQSV-UHFFFAOYSA-N
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Description

“Benzenemethanamine, 3-chloro-N-propyl-” is a chemical compound with the molecular formula C10H14ClN . It is also known by other names such as N-(3-chlorobenzyl)propan-1-amine, STK281345, and (3-CHLOROPHENYL)METHYLAMINE .


Molecular Structure Analysis

The InChI representation of the molecule is InChI=1S/C10H14ClN/c1-2-6-12-8-9-4-3-5-10(11)7-9/h3-5,7,12H,2,6,8H2,1H3 . The molecular structure can be represented by the canonical SMILES string CCCNCC1=CC(=CC=C1)Cl .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 183.67786 . It has a boiling point of 245.8ºC at 760 mmHg and a density of 1.043g/cm3 .

Scientific Research Applications

Pharmacological Research

  • Benzofuranethanamines, closely related to "Benzenemethanamine, 3-chloro-N-propyl-", have been synthesized and pharmacologically tested to explore their structure-activity relationships with antiarrhythmic compounds. One study found that these compounds exhibit similar negative inotropic and chronotropic actions compared to propafenone, without showing beta 1-adrenoreceptor blocking activity (Ecker et al., 1995).

Chemical Synthesis and Material Science

  • Schiff bases of 3-aminomethyl pyridine have been synthesized and screened for anticonvulsant activity. The study showcases the potential of these compounds, structurally related to "Benzenemethanamine, 3-chloro-N-propyl-", in developing new therapeutic agents (Pandey & Srivastava, 2011).
  • The use of "Benzenemethanamine, 3-chloro-N-propyl-" derivatives in the synthesis of benzoxazine monomers and polymers has been explored. These materials offer potential for the development of fire-resistant materials due to the chlorine substituents in the aromatic amine ring (Petrakova et al., 2020).

Safety And Hazards

While specific safety and hazard information for “Benzenemethanamine, 3-chloro-N-propyl-” was not found in the web search results, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

N-[(3-chlorophenyl)methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN/c1-2-6-12-8-9-4-3-5-10(11)7-9/h3-5,7,12H,2,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGHLUNRWBUQSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40192433
Record name Benzenemethanamine, 3-chloro-N-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40192433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenemethanamine, 3-chloro-N-propyl-

CAS RN

39190-98-2
Record name Benzenemethanamine, 3-chloro-N-propyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039190982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, 3-chloro-N-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40192433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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